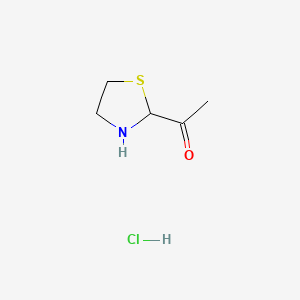

1-(Thiazolidin-2-yl)ethanone hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-(1,3-thiazolidin-2-yl)ethanone;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NOS.ClH/c1-4(7)5-6-2-3-8-5;/h5-6H,2-3H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUNMJMFCABLREQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1NCCS1.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"1-(Thiazolidin-2-yl)ethanone hydrochloride" basic properties

Abstract

This technical guide provides a comprehensive examination of 1-(Thiazolidin-2-yl)ethanone hydrochloride, a heterocyclic compound of increasing importance in synthetic and medicinal chemistry. We will explore its fundamental physicochemical properties, present a detailed and rationalized synthesis protocol, outline robust analytical methods for its characterization, and discuss its strategic applications as a versatile intermediate in drug discovery and development. This document is tailored for researchers, chemists, and drug development professionals seeking both foundational knowledge and actionable laboratory insights into this valuable chemical entity.

Strategic Overview: The Thiazolidine Scaffold in Modern Chemistry

In the landscape of medicinal chemistry, certain molecular frameworks are recognized as "privileged scaffolds" due to their recurring presence in a multitude of biologically active compounds. The thiazolidine ring is a quintessential example of such a scaffold.[1][2] Its unique conformational flexibility and the presence of heteroatoms (sulfur and nitrogen) allow it to participate in diverse non-covalent interactions with biological macromolecules. This compound serves as a crucial entry point into this chemical space. The presence of a reactive ketone functional group appended to the thiazolidine core makes it an exceptionally useful building block for creating libraries of novel compounds for biological screening.[3] This guide provides the necessary technical details to synthesize, characterize, and strategically utilize this compound.

Core Physicochemical Characteristics

A precise understanding of a compound's physical and chemical properties is the bedrock of successful laboratory work, influencing storage, handling, reaction conditions, and purification strategies. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 67399-73-9 / 1993017-93-8 | [4][5][6] |

| Molecular Formula | C₅H₁₀ClNOS | [4][5] |

| Molecular Weight | 167.66 g/mol | [4][5] |

| Appearance | White to off-white crystalline solid | |

| Solubility | Soluble in water, methanol; sparingly soluble in ethanol | |

| Storage | Sealed in dry, room temperature conditions | [6] |

Note: Multiple CAS numbers may exist for this compound. Always verify with your specific supplier. Physical properties such as appearance may vary slightly between batches.

Synthesis Protocol: A Mechanistically Sound Approach

The synthesis of this compound is typically achieved via the cyclocondensation of cysteamine hydrochloride with an appropriate three-carbon electrophile, followed by isolation as the hydrochloride salt. The protocol below is a representative and reliable method.

Reaction Scheme

Caption: Synthesis workflow for this compound.

Step-by-Step Methodology

Materials:

-

Cysteamine hydrochloride

-

Pyruvaldehyde dimethyl acetal (1,1-dimethoxy-2-propanone)

-

Toluene

-

Dean-Stark apparatus

-

p-Toluenesulfonic acid (catalyst)

-

Diethyl ether

-

Hexanes

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add cysteamine hydrochloride (1.0 eq), pyruvaldehyde dimethyl acetal (1.1 eq), and a catalytic amount of p-toluenesulfonic acid (0.05 eq) in toluene.

-

Expertise & Experience: The use of a Dean-Stark trap is critical. The condensation reaction to form the intermediate iminium ion liberates water. Efficiently removing this water drives the equilibrium towards the product, maximizing yield. Toluene is an excellent solvent for this azeotropic removal.

-

-

Azeotropic Reflux: Heat the reaction mixture to reflux. Water will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 4-6 hours).

-

Trustworthiness: This is a self-validating step. The cessation of water collection provides a clear visual endpoint for the reaction, ensuring the cyclization has gone to completion.

-

-

Cooling and Solvent Removal: Allow the reaction mixture to cool to room temperature. Remove the toluene under reduced pressure using a rotary evaporator to obtain a crude oil or semi-solid.

-

Purification and Isolation: Dissolve the crude residue in a minimal amount of diethyl ether. If the product begins to crystallize, slowly add hexanes as an anti-solvent to promote further precipitation.

-

Causality: The hydrochloride salt of the product is generally a crystalline solid with lower solubility in non-polar organic solvents like ether and hexanes compared to impurities. This solubility difference is exploited for purification via crystallization/precipitation.

-

-

Filtration and Drying: Collect the solid product by vacuum filtration, washing the filter cake with a cold mixture of ether/hexanes. Dry the resulting white to off-white solid under high vacuum to yield pure this compound.

Analytical Validation and Characterization

Confirming the identity, structure, and purity of the final compound is a non-negotiable step in synthesis. A multi-technique approach is required for comprehensive validation.

Structural Elucidation

-

¹H NMR (Proton Nuclear Magnetic Resonance): This is the primary technique for structural confirmation. Expect to see characteristic signals for the acetyl methyl group (a singlet), the diastereotopic protons of the thiazolidine ring (complex multiplets), and the N-H proton.

-

¹³C NMR (Carbon Nuclear Magnetic Resonance): Complements ¹H NMR by showing signals for each unique carbon atom. A key signal to identify is the carbonyl carbon of the ketone group, typically found far downfield (>190 ppm).

-

Mass Spectrometry (MS): Provides the molecular weight of the compound. Electrospray ionization (ESI-MS) should show a prominent peak for the molecular ion of the free base [M+H]⁺.

-

Infrared (IR) Spectroscopy: Useful for identifying key functional groups. A strong, sharp absorption band in the region of 1700-1725 cm⁻¹ is definitive for the carbonyl (C=O) stretch of the ketone.

Purity Assessment

-

High-Performance Liquid Chromatography (HPLC): The gold standard for purity analysis. A reversed-phase HPLC method can be developed to separate the product from any residual starting materials or by-products. Purity is determined by the area percentage of the main product peak.

-

Melting Point: A sharp melting point range is a good indicator of high purity for a crystalline solid.

Caption: A comprehensive analytical workflow for product validation.

Applications in Drug Discovery

This compound is primarily utilized as a chemical intermediate. Its ketone group is a versatile handle for a wide array of chemical transformations, enabling the synthesis of diverse compound libraries for screening. Thiazolidine-containing molecules have demonstrated a remarkable breadth of pharmacological activities.[7][8]

-

Antimicrobial Agents: The thiazolidine scaffold is a core component of many compounds with antibacterial and antifungal properties.[9][10][11]

-

Anticancer Agents: Derivatives have been developed as potent antiproliferative agents against various cancer cell lines.[7]

-

Anti-inflammatory and Antidiabetic Agents: The related thiazolidinedione class of compounds are well-known for their use in treating inflammation and diabetes.[1][7]

The strategic value of this compound lies in its ability to provide rapid access to novel analogues within these therapeutically relevant classes of compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. chemimpex.com [chemimpex.com]

- 4. CAS 67399-73-9 | this compound - Synblock [synblock.com]

- 5. This compound | 1993017-93-8 [chemicalbook.com]

- 6. 1993017-93-8|this compound|BLD Pharm [bldpharm.com]

- 7. Synthesis, biological evaluation and in-silico ADME studies of novel series of thiazolidin-2,4-dione derivatives as antimicrobial, antioxidant and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. sysrevpharm.org [sysrevpharm.org]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 1-(Thiazolidin-2-yl)ethanone hydrochloride (CAS 67399-73-9)

This document provides a comprehensive technical overview of 1-(Thiazolidin-2-yl)ethanone hydrochloride, a heterocyclic building block of significant interest to researchers and professionals in synthetic chemistry and drug development. Eschewing a conventional template, this guide is structured to logically present the molecule's synthesis, characterization, reactivity, and applications, mirroring the investigative workflow of a research scientist. The core of this guide is built upon established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and practical utility.

Core Molecular Profile and Structural Elucidation

This compound is a unique heterocyclic compound featuring a five-membered thiazolidine ring acylated at the C2 position. The hydrochloride salt form enhances the compound's stability and handling characteristics by protonating the basic nitrogen atom at the N3 position.

| Property | Value | Source |

| CAS Number | 67399-73-9 | [1] |

| Molecular Formula | C₅H₁₀ClNOS | [2] |

| Molecular Weight | 167.66 g/mol | [2] |

| Canonical SMILES | CC(=O)C1CSCCN1.Cl | [2] |

| Physical Form | Solid (typical) | |

| Storage | Sealed in dry, room temperature conditions | [2] |

The structure presents a fascinating chemical challenge. The C2 carbon is part of a hemithioaminal functional group, which is known for its unique reactivity profile, distinct from the more commonly studied N-acylated (amide) thiazolidine derivatives.[3][4] This structural feature is the primary determinant of its chemical behavior and utility as a synthetic intermediate.

Synthesis and Mechanistic Considerations

While specific, detailed preparations of CAS 67399-73-9 are not widely published in peer-reviewed journals, its synthesis can be logically derived from foundational principles of heterocyclic chemistry. The most plausible synthetic route involves the condensation of cysteamine (2-aminoethanethiol) with a suitable three-carbon electrophile.

Proposed Synthetic Pathway: Condensation Reaction

The core thiazolidine ring is typically formed via a condensation reaction.[5][6] For a 2-acyl derivative, the reaction would involve cysteamine hydrochloride and a pyruvate equivalent, such as pyruvaldehyde dimethyl acetal, under acidic conditions.

Expert Insight: The choice of an acid catalyst is critical. It serves to activate the carbonyl group of the pyruvate derivative for nucleophilic attack by the thiol group of cysteamine. The subsequent intramolecular cyclization via the amine group is also acid-promoted. The final treatment with HCl ensures the formation of the stable hydrochloride salt, preventing potential degradation or side-reactions involving the basic ring nitrogen.

Step-by-Step Representative Protocol

The following protocol is a representative procedure based on established methods for thiazolidine synthesis.[5][7] Researchers must optimize conditions for this specific substrate.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve cysteamine hydrochloride (1 equivalent) in a suitable solvent such as ethanol.

-

Reagent Addition: Add pyruvaldehyde dimethyl acetal (1.1 equivalents) to the solution. Add a catalytic amount of a strong acid (e.g., concentrated HCl) if not using the hydrochloride salt of cysteamine initially.

-

Reaction Execution: Reflux the mixture for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) to observe the consumption of starting materials and the formation of the product.[8]

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. Reduce the solvent volume under reduced pressure. The resulting crude product may precipitate.

-

Purification and Salt Formation: The crude product can be purified by recrystallization from a suitable solvent system like ethanol/ether. If the free base is isolated, it should be dissolved in a minimal amount of a solvent like diethyl ether and treated with a stoichiometric amount of HCl in ether to precipitate the desired hydrochloride salt.

-

Final Product: Filter the resulting solid, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Analytical Characterization: A Predictive Approach

| Technique | Expected Features | Rationale |

| ¹H NMR | Singlet (~2.2-2.4 ppm, 3H) for the acetyl CH₃.Multiplets (~3.0-3.6 ppm, 4H) for the two CH₂ groups of the thiazolidine ring.Singlet or multiplet (~5.0-5.5 ppm, 1H) for the C2-H proton.Broad singlet (variable, >9.0 ppm) for the two N-H protons of the ammonium salt. | The chemical shifts are estimated based on known values for acetyl groups and thiazolidine ring protons. The C2 proton is adjacent to both sulfur and nitrogen, shifting it downfield. The NH₂⁺ protons are deshielded and often exchangeable.[4][10] |

| ¹³C NMR | Signal (~25-30 ppm) for the acetyl CH₃.Signals (~35-60 ppm) for the two ring CH₂ carbons.Signal (~70-80 ppm) for the C2 carbon.Signal (~195-205 ppm) for the carbonyl carbon. | The C2 carbon's position is influenced by the adjacent heteroatoms. The carbonyl carbon signal appears in the characteristic downfield region.[9] |

| FT-IR | Strong, sharp peak (~1700-1720 cm⁻¹) for the C=O stretch of the ketone.Broad absorption (~2400-2800 cm⁻¹) for the N-H stretch of the ammonium salt.Peaks (~2850-2950 cm⁻¹) for C-H stretching.Peak (~650-700 cm⁻¹) for C-S stretching. | These absorption frequencies are characteristic of the functional groups present in the molecule. The broad N-H stretch is a hallmark of an amine salt.[8][10] |

| Mass Spec (ESI+) | A molecular ion peak [M+H]⁺ corresponding to the free base (m/z ~132.05).Fragmentation patterns showing loss of the acetyl group or ring opening. | Electrospray ionization in positive mode will detect the protonated free base. The fragmentation pattern provides structural confirmation.[8] |

Reactivity and Applications in Drug Development

The true value of this compound lies in its potential as a versatile synthetic intermediate. The thiazolidine scaffold is considered a "privileged structure" in medicinal chemistry, appearing in numerous compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[11][12][13][14]

Key Reactive Sites

The molecule possesses several sites for chemical modification, making it a valuable building block for generating molecular diversity.

-

The C2-Acyl Group: The ketone at C2 can serve as a handle for Knoevenagel-type condensation reactions to introduce new substituents at the alpha position.[12] This allows for the extension of the molecule and the introduction of pharmacophoric features.

-

Precursor to 2-Thiazolines: The thiazolidine ring can be oxidized to form a 2-thiazoline, another important heterocyclic motif in medicinal chemistry.[15][16] The C2-acetyl group would influence the regioselectivity of this transformation.

-

Ring Modification: The N3-amine, after neutralization of the hydrochloride salt, is a nucleophilic site for further substitution, allowing for the attachment of various side chains to explore structure-activity relationships (SAR).[17][18]

Role in Medicinal Chemistry

This compound serves as a starting point for creating libraries of more complex thiazolidine derivatives.[19] Drug development professionals can utilize it to rapidly synthesize analogues for screening against various biological targets. For instance, the thiazolidinone core (a related structure) is famous for its role in antidiabetic drugs (glitazones), highlighting the therapeutic potential of this heterocyclic family.[11][12] By providing a synthetically versatile and stable starting material, this compound can accelerate the discovery of new chemical entities.

Safety and Handling

As with any chemical reagent, proper safety protocols must be observed. The hydrochloride salt is likely an irritant.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust or contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.[2]

References

- 1. echemi.com [echemi.com]

- 2. 1993017-93-8|this compound|BLD Pharm [bldpharm.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ajrconline.org [ajrconline.org]

- 7. Catalyst-free synthesis of thiazolidines via sequential hydrolysis/rearrangement reactions of 5-arylidenethiazolidin-4-ones at room temperature - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Synthesis of new 2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one derivatives as anti-MRSA and anti-H. pylori agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 5-Ene-4-thiazolidinones – An efficient tool in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. e3s-conferences.org [e3s-conferences.org]

- 14. Synthesis and Characterization of New Thiazolidinones Containing Coumarin Moieties and Their Antibacterial and Antioxidant Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

Introduction: The Thiazolidine Scaffold in Modern Drug Discovery

An In-Depth Technical Guide to 1-(Thiazolidin-2-yl)ethanone hydrochloride: Structure, Synthesis, and Application

Abstract: This technical guide provides a comprehensive overview of this compound, a heterocyclic building block of significant interest to researchers in medicinal chemistry and drug development. The thiazolidine scaffold is a privileged structure found in numerous biologically active compounds and approved pharmaceuticals.[1][2] This document delves into the molecule's structural features, physicochemical properties, and detailed spectroscopic characterization methods essential for its unambiguous identification. Furthermore, a validated synthetic protocol is presented, complete with mechanistic insights and a process workflow. The guide concludes by exploring the compound's chemical reactivity and its potential as a versatile intermediate for the synthesis of more complex molecular architectures, positioning it as a valuable tool for discovery programs.

Heterocyclic systems are of immense importance in medicinal chemistry, with estimates suggesting that over 85% of all biologically active chemical entities contain at least one heterocycle.[3] Among these, the thiazolidine ring, a five-membered saturated heterocycle containing sulfur and nitrogen atoms, has emerged as a cornerstone scaffold.[1][4] Its structural versatility and presence in natural products, such as the antibiotic penicillin, and synthetic drugs, like the antidiabetic agent pioglitazone, underscore its therapeutic significance.[2] Thiazolidine derivatives exhibit a vast range of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties.[3][4][5]

This compound represents a functionalized thiazolidine derivative that serves as a key synthetic intermediate. The presence of a reactive acetyl group at the 2-position, combined with the inherent features of the thiazolidine ring, offers multiple points for chemical modification, making it an attractive starting material for generating diverse compound libraries in the pursuit of novel therapeutic agents.

Molecular Structure and Physicochemical Properties

Chemical Structure

The molecular structure consists of a saturated five-membered thiazolidine ring, which features a sulfur atom at position 1 and a nitrogen atom at position 3. An acetyl group (C(O)CH₃) is attached to the carbon atom at position 2 (C2). As a hydrochloride salt, the nitrogen atom of the thiazolidine ring is protonated and associated with a chloride counter-ion. This salt form often enhances the compound's stability and solubility in aqueous media. A critical feature is the stereocenter at C2, meaning the compound can exist as a racemic mixture or as individual enantiomers.

Physicochemical Data

The key physicochemical properties of this compound are summarized below for quick reference.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₁₀ClNOS | [6][7] |

| Molecular Weight | 167.66 g/mol | [6][7] |

| CAS Number | 1993017-93-8; 67399-73-9 | [6][7] |

| Appearance | Typically a solid | N/A |

| Storage | Sealed in a dry, room temperature environment | [6] |

| SMILES Code | CC(C1SCCN1)=O.[H]Cl | [6] |

Spectroscopic Characterization: A Self-Validating System

Accurate structural elucidation is paramount in chemical research. A combination of spectroscopic techniques provides a robust, self-validating system to confirm the identity and purity of this compound.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment. Based on related thiazolidinone structures, the following characteristic shifts (in ppm, relative to TMS) can be predicted:[8][9]

-

~10.0-12.0 ppm (broad singlet, 2H): Protons of the protonated amine (N⁺H₂).

-

~5.5-6.0 ppm (triplet or multiplet, 1H): The methine proton at the C2 position, coupled to the adjacent C5 methylene protons.

-

~3.5-4.0 ppm (multiplet, 2H): Methylene protons at the C4 position (N-CH₂).

-

~3.0-3.5 ppm (multiplet, 2H): Methylene protons at the C5 position (S-CH₂).

-

~2.2-2.5 ppm (singlet, 3H): The three equivalent protons of the acetyl methyl group.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton:

-

~195-205 ppm: Carbonyl carbon (C=O) of the acetyl group.

-

~65-75 ppm: Methine carbon at the C2 position.

-

~45-55 ppm: Methylene carbon at the C4 position (N-CH₂).

-

~30-40 ppm: Methylene carbon at the C5 position (S-CH₂).

-

~25-30 ppm: Methyl carbon of the acetyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups through their vibrational frequencies. Characteristic absorption bands (in cm⁻¹) are expected as follows:[10][11]

-

~2400-2700 cm⁻¹ (broad): N-H stretch of the ammonium salt.

-

~1700-1720 cm⁻¹ (strong): C=O stretch of the ketone.

-

~1400-1450 cm⁻¹: C-N stretching vibrations.

-

~650-750 cm⁻¹ (weak to medium): C-S stretching vibration.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight. Using a soft ionization technique like Electrospray Ionization (ESI), the expected observation would be the molecular ion for the free base (C₅H₉NOS) at an m/z corresponding to [M+H]⁺ = 132.04.

Synthesis and Mechanistic Considerations

The synthesis of thiazolidine derivatives is a well-established area of organic chemistry.[12][13] The most common and efficient method involves the condensation of an aminothiol with an aldehyde or ketone.[2]

Proposed Synthetic Protocol: Condensation of Cysteamine Hydrochloride with Pyruvaldehyde

This protocol describes a reliable method for the laboratory-scale synthesis of the target compound. The choice of pyruvaldehyde (an acetyl-containing aldehyde) provides the required C2-ethanone functionality directly.

Materials:

-

Cysteamine hydrochloride

-

Pyruvaldehyde (40% solution in water)

-

Ethanol

-

Diethyl ether

-

Anhydrous Magnesium Sulfate (MgSO₄)

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve cysteamine hydrochloride (1.0 eq) in ethanol.

-

Reagent Addition: Cool the solution to 0 °C in an ice bath. Add pyruvaldehyde (1.1 eq) dropwise to the stirred solution over 15 minutes.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the ethanol.

-

Purification: Add diethyl ether to the resulting residue to precipitate the product. Stir the slurry for 30 minutes.

-

Isolation: Collect the solid product by vacuum filtration and wash with a small amount of cold diethyl ether.

-

Drying: Dry the white to off-white solid under vacuum to yield this compound.

-

Characterization: Confirm the structure and purity of the final product using NMR, IR, and MS as described in Section 2.

Synthesis and Analysis Workflow

The following diagram outlines the logical flow from starting materials to the validated final product.

Caption: Workflow for the synthesis and validation of this compound.

Mechanistic Insight

The formation of the thiazolidine ring proceeds through a well-understood mechanism. First, the highly nucleophilic thiol group of cysteamine attacks the electrophilic carbonyl carbon of pyruvaldehyde. This is followed by an intramolecular cyclization where the amine group attacks the resulting hemiaminal to form the five-membered ring, eliminating a molecule of water in the process. The reaction is typically self-catalyzed or may be facilitated by mild acid or base.

Chemical Reactivity and Applications in Synthesis

This compound is not merely an endpoint but a versatile starting point for more complex molecules. Its utility stems from the reactivity of both the thiazolidine ring and the appended acetyl group.

Key Transformations

-

Oxidation to 2-Thiazolines: The thiazolidine ring can be selectively oxidized to the corresponding 2-thiazoline.[14][15] This transformation introduces a degree of unsaturation, creating a different heterocyclic scaffold with its own unique chemical properties and biological activity profile.

-

N-Functionalization: The secondary amine within the ring (after neutralization of the salt) is a nucleophilic site available for N-alkylation or N-acylation. This allows for the introduction of diverse substituents at the N3 position, a common strategy in medicinal chemistry to modulate properties like solubility, cell permeability, and target binding.

-

Acetyl Group Chemistry: The ketone of the acetyl group can undergo various classical carbonyl reactions, such as reduction to an alcohol, reductive amination, or conversion to an oxime, providing further avenues for structural diversification.

Role as a Precursor in Drug Discovery

This compound serves as a valuable precursor for building libraries of drug candidates. The ability to modify the molecule at multiple positions enables the exploration of structure-activity relationships (SAR). For instance, derivatives can be synthesized and screened for a wide array of biological activities for which the parent thiazolidine scaffold is known, including antimicrobial, anticancer, and antidiabetic effects.[5][9][16]

Logical Relationship of Synthetic Applications

The diagram below illustrates the central role of 1-(Thiazolidin-2-yl)ethanone as a branching point for creating diverse chemical entities.

Caption: Synthetic utility of 1-(Thiazolidin-2-yl)ethanone as a key intermediate.

Conclusion

This compound is a valuable and versatile heterocyclic compound. Its structure, containing multiple reactive sites, makes it an ideal building block for synthetic and medicinal chemists. A clear understanding of its physicochemical properties, a robust protocol for its synthesis, and a comprehensive approach to its spectroscopic characterization enable its effective use in research. As the demand for novel therapeutics continues to grow, the strategic application of such well-defined chemical tools will remain crucial to the advancement of drug discovery and development.

References

- 1. nbinno.com [nbinno.com]

- 2. Thiazolidine - Wikipedia [en.wikipedia.org]

- 3. Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. e3s-conferences.org [e3s-conferences.org]

- 5. mdpi.com [mdpi.com]

- 6. 1993017-93-8|this compound|BLD Pharm [bldpharm.com]

- 7. CAS 67399-73-9 | this compound - Synblock [synblock.com]

- 8. rjpbcs.com [rjpbcs.com]

- 9. Synthesis, biological evaluation and in-silico ADME studies of novel series of thiazolidin-2,4-dione derivatives as antimicrobial, antioxidant and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. asianpubs.org [asianpubs.org]

- 11. sysrevpharm.org [sysrevpharm.org]

- 12. Thiazolidine Derivatives: An Up-to-Date Review of Synthesis and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies - PMC [pmc.ncbi.nlm.nih.gov]

An Investigator's Guide to Elucidating the Mechanism of Action of 1-(Thiazolidin-2-yl)ethanone Hydrochloride

Abstract

The thiazolidinone scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of compounds with diverse and potent biological activities.[1][2] 1-(Thiazolidin-2-yl)ethanone hydrochloride, a specific derivative of this class, represents an entity of significant investigational interest. While extensive research exists for the broader thiazolidinone family, the precise molecular mechanisms of this particular hydrochloride salt remain to be fully characterized. This technical guide provides a comprehensive framework for researchers and drug development professionals to systematically investigate and elucidate its mechanism of action (MoA). We synthesize established knowledge of related compounds to form testable hypotheses and present a logical, multi-tiered experimental workflow, complete with detailed protocols and data interpretation strategies. This document serves as a roadmap for moving from initial phenotypic screening to precise target identification and pathway validation.

Introduction: The Thiazolidinone Scaffold - A Legacy of Therapeutic Potential

Heterocyclic compounds are fundamental to drug discovery, and the thiazolidinone ring system is a preeminent example.[2] This five-membered ring, containing both sulfur and nitrogen, offers a versatile and synthetically accessible scaffold.[3] Modifications at various positions on the ring have yielded compounds with a vast spectrum of pharmacological activities, including antidiabetic, antimicrobial, anti-inflammatory, and anticancer properties.[4][5]

The well-known "glitazone" class of antidiabetic drugs, such as Pioglitazone and Rosiglitazone, are thiazolidine-2,4-diones that famously exert their effects through the activation of the peroxisome proliferator-activated receptor-gamma (PPARγ).[4][6] However, the bioactivity of this scaffold is not limited to a single target. Different substitution patterns can dramatically alter the molecular target and subsequent physiological effect. For instance, some derivatives function as inhibitors of bacterial Mur ligase enzymes, while others exhibit antioxidant effects by scavenging reactive oxygen species (ROS).[3]

Given this chemical diversity, this compound cannot be assumed to share a mechanism with its more famous relatives. Its unique structure necessitates a bespoke and rigorous scientific investigation. This guide outlines a systematic approach to that investigation.

Foundational Hypotheses: Potential Mechanisms Based on Structural Precedent

Based on the established pharmacology of the thiazolidinone core, we can formulate several primary hypotheses for the MoA of this compound. These hypotheses will form the basis of our investigational workflow.

-

Hypothesis 1: Modulation of Nuclear Receptors. The compound acts as an agonist or antagonist of PPAR family receptors, akin to the glitazone antidiabetics.[6]

-

Hypothesis 2: Enzyme Inhibition. The compound inhibits a key metabolic or signaling enzyme. Targets in this class could include bacterial Mur ligases, protein tyrosine phosphatase 1B (PTP1B), or cyclooxygenase (COX) enzymes.[3][7][8]

-

Hypothesis 3: Cytokine Modulation. The compound possesses anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines like TNF-α and IL-6 in immune cells.[9]

-

Hypothesis 4: Antimicrobial Activity. The compound disrupts bacterial cell wall synthesis or other essential microbial processes.[3]

-

Hypothesis 5: Cytotoxicity in Cancer Cells. The compound induces apoptosis or inhibits proliferation in cancer cell lines through modulation of pathways yet to be identified.[10]

The initial step is to determine which, if any, of these high-level biological effects are elicited by the compound. This is achieved through a panel of phenotypic screens.

Tier 1: Broad Phenotypic Screening Workflow

The objective of Tier 1 is to efficiently identify the primary biological activity of the compound. This stage involves exposing various relevant biological systems (e.g., cell lines, bacteria) to the compound and measuring broad, functional outcomes.

Caption: Tier 1 Workflow for broad functional screening of the test compound.

Experimental Protocols: Tier 1

Protocol 3.1.1: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

-

Preparation: Prepare a 2X stock solution of the test compound in an appropriate solvent (e.g., DMSO, water). Serially dilute the compound in a 96-well microplate using sterile Mueller-Hinton Broth (MHB).

-

Inoculation: Prepare a bacterial suspension (e.g., E. coli, S. aureus) equivalent to a 0.5 McFarland standard. Dilute this suspension 1:100 in MHB. Add 50 µL of the diluted bacterial culture to each well of the microplate, resulting in a final bacterial concentration of ~5 x 10^5 CFU/mL.

-

Controls: Include positive controls (bacteria with a known antibiotic, e.g., ciprofloxacin) and negative controls (bacteria with vehicle only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Analysis: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be determined by visual inspection or by measuring optical density at 600 nm (OD600).

-

Causality: This assay directly measures the compound's ability to prevent bacterial replication or survival, providing a definitive "hit" for antimicrobial activity.

-

Protocol 3.1.2: Cancer Cell Proliferation Assay (MTT Assay)

-

Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with serial dilutions of the test compound for 48-72 hours. Include a vehicle-only control.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Viable cells with active metabolism will convert MTT into a purple formazan product.

-

Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Analysis: Measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

-

Trustworthiness: This is a standard, robust assay that correlates colorimetric output with the metabolic activity of living cells, providing a reliable measure of cytotoxicity or anti-proliferative effects.

-

Tier 2: Target Identification and Pathway Analysis

A positive result in Tier 1 screening dictates the direction of the investigation. If, for example, the compound shows potent anti-inflammatory activity (Hypothesis 3), Tier 2 will focus on the molecular targets within inflammatory signaling pathways.

References

- 1. ijpdd.org [ijpdd.org]

- 2. sysrevpharm.org [sysrevpharm.org]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. mdpi.com [mdpi.com]

- 5. Biological potential of thiazolidinedione derivatives of synthetic origin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 5-Ene-4-thiazolidinones – An efficient tool in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and biological evaluation of novel thiazolidinone derivatives as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Unlocking the Therapeutic Potential of 1-(Thiazolidin-2-yl)ethanone Hydrochloride: A Technical Guide for Drug Discovery Professionals

Foreword: Navigating the Uncharted Territory of a Novel Scaffold

In the landscape of medicinal chemistry, the exploration of novel chemical scaffolds is the lifeblood of innovation. This guide delves into the untapped potential of 1-(Thiazolidin-2-yl)ethanone hydrochloride (CAS No. 1993017-93-8)[1], a molecule that, despite its structural simplicity, stands at the precipice of significant biological discovery. While direct pharmacological data on this specific entity remains nascent, its core structure, the thiazolidine ring, is a well-established pharmacophore, present in a multitude of biologically active compounds.[2][3] This document serves as a technical roadmap for researchers, scientists, and drug development professionals, providing a comprehensive analysis of the parent scaffold's known activities to logically infer and guide the investigation of 1-(Thiazolidin-2-yl)ethanone's therapeutic promise.

Our approach is rooted in the principles of chemical analogy and structure-activity relationship (SAR) studies. By examining the rich pharmacology of related thiazolidinone and 2-substituted thiazolidine derivatives, we can construct a robust hypothesis-driven framework for the exploration of this novel compound. This guide will not only illuminate the potential biological activities of this compound but will also provide detailed, actionable experimental protocols to empower researchers to validate these hypotheses in the laboratory.

The Thiazolidine Core: A Privileged Scaffold in Medicinal Chemistry

The thiazolidine ring, a five-membered heterocycle containing both sulfur and nitrogen atoms, is a cornerstone of many therapeutic agents.[2][3] Its derivatives, particularly the thiazolidinones, have garnered significant attention for their broad spectrum of pharmacological activities.[4][5] The structural versatility of the thiazolidine nucleus, allowing for substitutions at various positions, has enabled the development of compounds with diverse biological targets.[2]

The introduction of an acetyl group at the 2-position of the thiazolidine ring, as seen in 1-(Thiazolidin-2-yl)ethanone, presents a unique chemical entity. This modification has the potential to modulate the electronic and steric properties of the molecule, thereby influencing its interaction with biological targets in novel ways.

Inferred Biological Activities: A Landscape of Therapeutic Possibilities

Based on the extensive literature on thiazolidine derivatives, we can extrapolate a range of potential biological activities for this compound. These hypotheses are grounded in the established pharmacology of structurally related compounds.

Antimicrobial and Antifungal Activity

Thiazolidinone derivatives have consistently demonstrated potent antimicrobial and antifungal properties.[6][7][8] The proposed mechanism for their antibacterial action often involves the inhibition of essential bacterial enzymes. For instance, some thiazolidinones have been shown to target MurB, an enzyme crucial for peptidoglycan biosynthesis in bacteria.[7]

-

Hypothesis: this compound may exhibit antibacterial and antifungal activity by disrupting microbial cell wall synthesis or other vital cellular processes. The acetyl group at the 2-position could influence the compound's ability to penetrate microbial cell membranes and interact with intracellular targets.

Anticancer Potential

A significant body of research highlights the anticancer properties of thiazolidine derivatives.[4] These compounds have been shown to induce apoptosis, inhibit cell proliferation, and target various signaling pathways implicated in cancer progression. For example, certain thiazolidinediones act as inhibitors of protein-tyrosine phosphatase 1B (PTP1B), an enzyme involved in cancer cell growth.

-

Hypothesis: The 1-(Thiazolidin-2-yl)ethanone scaffold could serve as a basis for the development of novel anticancer agents. Its potential mechanisms of action could include the inhibition of key kinases, induction of oxidative stress in cancer cells, or interference with cell cycle regulation.

Anti-inflammatory and Antioxidant Effects

N-Acetyl-Thiazolidine-4-Carboxylic Acid (NATCA), a close structural relative, is known for its anti-inflammatory and antioxidant properties.[9] It is believed to act as a scavenger of free radicals, thereby protecting cells from oxidative damage.[9] Thiazolidinones have also been reported to possess anti-inflammatory activity, with some derivatives inhibiting cyclooxygenase (COX) enzymes.

-

Hypothesis: this compound may possess anti-inflammatory and antioxidant activities. It could potentially modulate inflammatory pathways by inhibiting pro-inflammatory enzymes or by reducing the production of reactive oxygen species (ROS).

Antidiabetic Properties

The thiazolidinedione class of compounds, famously known as "glitazones," are potent antidiabetic agents that act as agonists of the peroxisome proliferator-activated receptor gamma (PPARγ).[5] Activation of PPARγ leads to improved insulin sensitivity and glucose metabolism.

-

Hypothesis: While a direct interaction with PPARγ is less certain without the dione moiety, the thiazolidine core of 1-(Thiazolidin-2-yl)ethanone could potentially interact with other targets involved in glucose homeostasis. Further investigation is warranted to explore its potential as a novel antidiabetic agent.

Proposed Experimental Workflows for Target Validation

To systematically investigate the hypothesized biological activities of this compound, a tiered screening approach is recommended.

Initial In Vitro Screening Cascade

This initial phase aims to rapidly assess the broad biological activity of the compound.

Caption: Proposed workflow for the initial in vitro screening of this compound.

Detailed Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines a standard method for determining the antimicrobial efficacy of the test compound.

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Materials:

-

This compound

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Fungal strains (e.g., Candida albicans)

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

-

96-well microtiter plates

-

Spectrophotometer (plate reader)

Procedure:

-

Preparation of Stock Solution: Prepare a 10 mg/mL stock solution of the test compound in an appropriate solvent (e.g., DMSO).

-

Serial Dilutions: Perform two-fold serial dilutions of the stock solution in the appropriate broth in a 96-well plate to achieve a range of concentrations.

-

Inoculum Preparation: Prepare a standardized inoculum of the microorganism equivalent to 0.5 McFarland standard.

-

Inoculation: Add the microbial inoculum to each well of the microtiter plate.

-

Controls: Include positive (broth + inoculum) and negative (broth only) controls.

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and 24-48 hours for fungi.

-

Data Analysis: Determine the MIC as the lowest concentration of the compound at which there is no visible growth. This can be assessed visually or by measuring the optical density at 600 nm.

Structure-Activity Relationship (SAR) Insights and Future Directions

The biological activity of thiazolidine derivatives is highly dependent on the nature and position of substituents on the ring.[3] For 1-(Thiazolidin-2-yl)ethanone, the acetyl group at the 2-position is a key feature. Future synthetic efforts should focus on modifying this group and exploring substitutions at the nitrogen atom (position 3) and the carbon atoms at positions 4 and 5 of the thiazolidine ring.

References

- 1. 1993017-93-8|this compound|BLD Pharm [bldpharm.com]

- 2. Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. e3s-conferences.org [e3s-conferences.org]

- 4. mdpi.com [mdpi.com]

- 5. Biological potential of thiazolidinedione derivatives of synthetic origin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Characterization of New Thiazolidinones Containing Coumarin Moieties and Their Antibacterial and Antioxidant Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. N-Acetyl-Thiazolidine-4-Carboxylic Acid BP EP USP CAS 5025-82-1 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

An In-depth Technical Guide to 1-(Thiazolidin-2-yl)ethanone Hydrochloride: Synthesis, Characterization, and Potential Applications

Introduction

The thiazolidine ring system is a cornerstone in medicinal chemistry, forming the structural core of numerous bioactive compounds.[1] This five-membered heterocycle, containing both sulfur and nitrogen atoms, offers a versatile scaffold for the development of therapeutic agents with a wide array of pharmacological activities, including antimicrobial, antidiabetic, and anticancer properties.[2][3] This guide provides a comprehensive technical overview of a specific, yet underexplored, member of this family: 1-(Thiazolidin-2-yl)ethanone hydrochloride .

While its more decorated cousins, the thiazolidin-4-ones and thiazolidine-2,4-diones, have been the subject of extensive research, this compound presents a unique structural motif with potential for novel applications.[4] This document will consolidate the available information on this compound, propose a viable synthetic route, predict its spectroscopic characteristics based on closely related analogues, and explore its potential applications in drug discovery and other scientific fields. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and utilize this intriguing molecule.

Physicochemical Properties

This compound is a commercially available compound, though detailed peer-reviewed literature on its properties is scarce. The following table summarizes its key physicochemical characteristics, compiled from supplier data. It is noteworthy that this compound is associated with two CAS numbers in the literature and commercial listings; however, they refer to the same molecular entity.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₁₀ClNOS | [5] |

| Molecular Weight | 167.66 g/mol | [5] |

| CAS Number | 1993017-93-8, 67399-73-9 | [5] |

| Appearance | White to off-white solid | Inferred from supplier data |

| Purity | Typically ≥97% | [5] |

Proposed Synthesis of this compound

A plausible and efficient synthetic route to this compound involves the condensation of cysteamine with an appropriate acetyl-containing starting material. The general principle of thiazolidine formation from cysteamine and a carbonyl compound is well-established.[6] In this proposed synthesis, we will adapt this principle.

Reaction Scheme

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol

Materials:

-

Cysteamine hydrochloride

-

Acetaldehyde

-

Anhydrous ethanol

-

Triethylamine

-

Diethyl ether

-

Hydrochloric acid (in diethyl ether)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve cysteamine hydrochloride (1 equivalent) in anhydrous ethanol.

-

Base Addition: To the stirred solution, add triethylamine (1.1 equivalents) dropwise at room temperature. This will neutralize the hydrochloride salt and liberate the free base of cysteamine.

-

Aldehyde Addition: Cool the reaction mixture to 0°C in an ice bath. Slowly add acetaldehyde (1.1 equivalents) to the solution.

-

Reaction: Allow the reaction mixture to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, filter the mixture to remove the triethylamine hydrochloride salt. Concentrate the filtrate under reduced pressure to obtain the crude 2-methylthiazolidine.

-

Acetylation (Hypothetical Step): While direct synthesis from an acetyl precursor is plausible, an alternative involves acetylation of a pre-formed thiazolidine. This section is speculative due to a lack of direct literature precedent for this specific transformation.

-

Salt Formation: Dissolve the crude product in a minimal amount of anhydrous diethyl ether. To this solution, add a solution of hydrochloric acid in diethyl ether dropwise with stirring until precipitation is complete.

-

Purification: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a solid.

Spectroscopic Characterization (Predicted)

Due to the absence of published spectroscopic data for this compound, the following characterization data is predicted based on the analysis of closely related structures, such as 2-acetyl-2-thiazoline and other thiazolidine derivatives.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the thiazolidine ring protons and the acetyl group.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~2.3 | s | 3H | -C(O)CH₃ |

| ~3.2 | t | 2H | -S-CH₂- |

| ~3.5 | t | 2H | -N-CH₂- |

| ~5.0 | s | 1H | -S-CH(Ac)-N- |

| ~9.0 | br s | 1H | -NH- |

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about the carbon framework of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~25 | -C(O)CH₃ |

| ~35 | -S-CH₂- |

| ~50 | -N-CH₂- |

| ~70 | -S-CH(Ac)-N- |

| ~200 | -C=O |

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Functional Group |

| ~3400 | N-H stretch (broad) |

| ~2900 | C-H stretch (aliphatic) |

| ~1710 | C=O stretch (ketone) |

| ~1400 | C-H bend |

| ~1200 | C-N stretch |

Mass Spectrometry

The mass spectrum (Electron Ionization) is predicted to show a molecular ion peak corresponding to the free base (C₅H₉NOS) and characteristic fragmentation patterns.

| m/z | Fragment |

| 131 | [M]⁺ (free base) |

| 88 | [M - COCH₃]⁺ |

| 43 | [COCH₃]⁺ |

Reactivity and Stability

The this compound salt is expected to be a stable, crystalline solid. The free base, a 2-acylthiazolidine, possesses several reactive sites. The nitrogen atom is nucleophilic, and the carbonyl group is susceptible to nucleophilic attack. The protons alpha to the carbonyl group may be acidic enough to undergo enolization under basic conditions.

The thiazolidine ring itself can be sensitive to strong acids and bases, which may lead to ring-opening. The stability of the compound should be considered in various pH and temperature conditions during experimental design.

Potential Applications

While specific biological activities for this compound have not been reported, the broader class of thiazolidine-containing molecules exhibits a wide range of pharmacological properties. This suggests that the title compound could serve as a valuable building block or a lead compound in several areas of drug discovery.

Antimicrobial Drug Development

Thiazolidine derivatives are well-known for their antibacterial and antifungal activities.[7] The mechanism of action for some of these compounds involves the inhibition of essential bacterial enzymes. The unique 2-acyl substitution pattern of this compound could lead to novel interactions with microbial targets.

Antidiabetic Research

Thiazolidinediones are a class of drugs used to treat type 2 diabetes by acting as agonists for the peroxisome proliferator-activated receptor gamma (PPARγ).[2] While structurally different, the core thiazolidine scaffold is present, and novel derivatives could be explored for their potential to modulate metabolic pathways.

Flavor and Fragrance Industry

Interestingly, the closely related compound, 2-acetyl-2-thiazoline, is a well-known flavoring agent responsible for the characteristic roasted and nutty aromas in foods like popcorn and bread.[7][8] This suggests that 1-(thiazolidin-2-yl)ethanone and its derivatives could have applications as flavor precursors or modifiers. The Maillard reaction, a key process in food chemistry, often produces thiazole and thiazoline derivatives from the reaction of cysteine or cysteamine with reducing sugars and carbonyl compounds.[9]

Workflow for Investigating Biological Activity

Caption: A proposed workflow for the investigation of biological activity.

Conclusion

This compound represents an intriguing yet understudied molecule within the rich field of thiazolidine chemistry. While direct experimental data is limited, its structural features and the known bioactivities of related compounds suggest significant potential for applications in drug discovery, particularly in the development of new antimicrobial and metabolic agents. Furthermore, its similarity to known flavoring compounds indicates possible utility in the food and fragrance industries. This guide provides a foundational understanding of this compound, offering a proposed synthetic route and predicted characterization data to encourage and facilitate further research into its properties and applications. As a versatile scaffold, this compound warrants deeper investigation by the scientific community.

References

- 1. 2-Acetyl Thiazole: A Key Ingredient in Food Flavoring with Versatile Applications [scmpioneering.com]

- 2. Biological potential of thiazolidinedione derivatives of synthetic origin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Thiazolidine - Wikipedia [en.wikipedia.org]

- 7. nbinno.com [nbinno.com]

- 8. 2-Acetyl-2-thiazoline | C5H7NOS | CID 169110 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Safety and Handling of 1-(Thiazolidin-2-yl)ethanone Hydrochloride

Abstract

This technical guide provides a comprehensive overview of the safety and handling protocols for 1-(Thiazolidin-2-yl)ethanone hydrochloride (CAS Nos. 1993017-93-8 and 67399-73-9). Designed for researchers, scientists, and drug development professionals, this document synthesizes the available, albeit limited, safety data with established best practices for handling heterocyclic compounds. The guide emphasizes a proactive approach to safety, focusing on understanding the compound's potential reactivity, appropriate personal protective equipment (PPE), and emergency procedures. Due to the absence of a comprehensive Safety Data Sheet (SDS), this guide underscores the importance of treating the compound with a high degree of caution, assuming potential hazards based on its chemical structure and the known properties of related thiazolidine derivatives.

Introduction and Chemical Identity

This compound is a heterocyclic compound that belongs to the thiazolidine family. Thiazolidine and its derivatives are significant scaffolds in medicinal chemistry, known to exhibit a wide range of biological activities.[1][2][3] This inherent bioactivity necessitates a cautious approach to its handling. The hydrochloride salt form suggests good water solubility but also the potential for acidic properties and the release of hydrogen chloride gas upon thermal decomposition.

Table 1: Chemical Identification

| Property | Value | Source |

| Chemical Name | This compound | N/A |

| Synonyms | N/A | N/A |

| CAS Number | 1993017-93-8[4][5][6], 67399-73-9 (for free base)[7][8] | Multiple Chemical Suppliers |

| Molecular Formula | C₅H₁₀ClNOS | [4][7] |

| Molecular Weight | 167.66 g/mol | [4][7] |

| Structure | N/A | |

|

Hazard Identification and Risk Assessment

A comprehensive, publicly available Safety Data Sheet (SDS) for this compound has not been identified. However, based on information from chemical suppliers and the known toxicology of related compounds, a preliminary hazard assessment can be made.

One supplier indicates the GHS07 pictogram for this compound, which signifies that it may cause skin and eye irritation, be harmful if swallowed, and may cause respiratory irritation.[4]

Table 2: GHS Hazard Classification (Inferred)

| Hazard Class | Category | Hazard Statement | GHS Pictogram |

| Acute Toxicity, Oral | Category 4 (Harmful) | H302: Harmful if swallowed | GHS07 (Exclamation Mark) |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | GHS07 (Exclamation Mark) |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation | GHS07 (Exclamation Mark) |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | GHS07 (Exclamation Mark) |

Causality Behind Hazard Assessment:

-

Acyl Thiazolidine Moiety: The core structure is a known pharmacophore, suggesting potential for unforeseen biological effects.[1][2][3] The reactivity of the thiazolidine ring, which can be susceptible to hydrolysis under certain pH conditions, should be considered.[9][10]

-

Hydrochloride Salt: As a hydrochloride salt, the compound is acidic and may cause irritation to mucous membranes. In the event of a fire, the generation of toxic and corrosive hydrogen chloride gas is a significant concern.

-

General Irritant Properties: Many fine chemicals, particularly heterocyclic compounds, can act as irritants upon contact with skin, eyes, and the respiratory tract.[11][12][13][14]

Safe Handling and Personal Protective Equipment (PPE)

Given the inferred hazards, a stringent approach to handling is mandatory. The following protocols are based on the principle of "as low as reasonably practicable" (ALARP) exposure.

Engineering Controls

All handling of solid this compound and its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure. The work area should be well-ventilated, and an eyewash station and safety shower must be readily accessible.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the cornerstone of safe handling.

-

Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn when there is a risk of splashing.

-

Skin Protection:

-

Gloves: Nitrile gloves are recommended. Double-gloving is advised for all handling procedures. Gloves should be inspected before use and changed immediately if contaminated.

-

Lab Coat: A flame-resistant lab coat should be worn at all times and kept fully buttoned.

-

-

Respiratory Protection: For situations where a fume hood is not available or for spill cleanup, a NIOSH-approved respirator with an organic vapor/acid gas cartridge is required.

Experimental Workflow: A Self-Validating System

The following workflow diagram illustrates a safe handling process for a typical laboratory-scale experiment involving this compound.

References

- 1. Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. e3s-conferences.org [e3s-conferences.org]

- 4. 1993017-93-8 | CAS DataBase [chemicalbook.com]

- 5. This compound | 1993017-93-8 [chemicalbook.com]

- 6. 1993017-93-8|this compound|BLD Pharm [bldpharm.com]

- 7. CAS 67399-73-9 | this compound - Synblock [synblock.com]

- 8. echemi.com [echemi.com]

- 9. Reversible Thiazolidine Exchange: A New Reaction Suitable for Dynamic Combinatorial Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antifungal Thiazolidines: Synthesis and Biological Evaluation of Mycosidine Congeners - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

- 14. static.cymitquimica.com [static.cymitquimica.com]

An In-depth Technical Guide to 1-(Thiazolidin-2-yl)ethanone hydrochloride: Properties, Synthesis, and Characterization

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and characterization of 1-(Thiazolidin-2-yl)ethanone hydrochloride. This compound, belonging to the versatile class of thiazolidinone derivatives, holds significant interest for researchers and professionals in the fields of medicinal chemistry and drug development. This document is designed to serve as a practical resource, offering not only foundational data but also detailed experimental protocols and insights into the underlying scientific principles. By consolidating available information and presenting it in a structured and accessible format, this guide aims to facilitate further research and application of this intriguing heterocyclic compound.

Introduction: The Significance of the Thiazolidinone Core

The thiazolidinone scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its diverse pharmacological activities.[1][2] Derivatives of this core structure have been reported to exhibit a wide array of biological effects, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[3][4][5] The unique structural features of the thiazolidine ring, a five-membered heterocycle containing both sulfur and nitrogen atoms, allow for versatile chemical modifications, enabling the fine-tuning of its biological and physicochemical properties.

This compound, as an N-acetylated thiazolidine derivative, presents a key building block for the synthesis of more complex molecules. The acetyl group can influence the compound's reactivity and solubility, while the thiazolidine ring provides a chiral center and a platform for further functionalization. Understanding the fundamental properties and synthetic routes to this compound is therefore crucial for its effective utilization in drug discovery and development programs.

Molecular Structure and Physicochemical Properties

The structural integrity and physicochemical characteristics of a compound are paramount to its behavior in both chemical reactions and biological systems. This section details the known properties of this compound.

Molecular Structure

The molecular structure of this compound is depicted below. The core of the molecule is the thiazolidine ring, with an acetyl group attached to the nitrogen atom. The hydrochloride salt form enhances its solubility in aqueous media.

Caption: Molecular structure of this compound.

Physicochemical Data

| Property | Value | Source |

| CAS Number | 67399-73-9 | [6] |

| Molecular Formula | C₅H₁₀ClNOS | [6] |

| Molecular Weight | 167.66 g/mol | [6] |

| Appearance | White to off-white solid (predicted) | - |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Soluble in water and various organic solvents (predicted based on analogs) | [7] |

| Purity | 97% (as offered by some suppliers) | [6] |

Synthesis and Purification

The synthesis of this compound can be approached through the N-acetylation of a thiazolidine precursor. The following is a representative protocol based on established methods for the synthesis of similar thiazolidinone derivatives.[8][9]

Synthetic Workflow

The overall synthetic strategy involves a two-step process: the formation of the thiazolidine ring followed by N-acetylation and subsequent hydrochloride salt formation.

Caption: General synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

Materials:

-

2-Aminoethanethiol hydrochloride

-

Acetaldehyde

-

Sodium hydroxide

-

Acetic anhydride

-

Diethyl ether

-

Hydrochloric acid (ethanolic solution)

-

Anhydrous magnesium sulfate

-

Deionized water

Step 1: Synthesis of 2-Methylthiazolidine

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-aminoethanethiol hydrochloride (1 equivalent) in deionized water.

-

Cool the solution in an ice bath and slowly add a solution of sodium hydroxide (1 equivalent) in water to neutralize the hydrochloride and liberate the free amine.

-

To the cold solution, add acetaldehyde (1.1 equivalents) dropwise while maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Extract the aqueous mixture with diethyl ether (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 2-methylthiazolidine as a crude oil.

Step 2: N-Acetylation and Hydrochloride Salt Formation

-

Dissolve the crude 2-methylthiazolidine (1 equivalent) in a suitable solvent such as dichloromethane or tetrahydrofuran.

-

Cool the solution in an ice bath and add acetic anhydride (1.2 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, wash the organic layer with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude 1-(Thiazolidin-2-yl)ethanone.

-

Dissolve the crude product in a minimal amount of diethyl ether and add a saturated solution of hydrochloric acid in ethanol dropwise until precipitation is complete.

-

Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to afford this compound as a solid.

Spectral Characterization

Thorough spectral analysis is essential for the unambiguous confirmation of the structure and purity of the synthesized compound. The following sections describe the expected spectral data for this compound based on the analysis of similar structures reported in the literature.[10][11][12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons of the thiazolidine ring and the acetyl group. The methylene protons of the thiazolidine ring will likely appear as complex multiplets due to their diastereotopic nature. The methyl protons of the acetyl group should appear as a sharp singlet.

-

¹³C NMR: The carbon NMR spectrum will provide evidence for all the carbon atoms in the molecule. Key signals to identify include the carbonyl carbon of the acetyl group, the carbons of the thiazolidine ring, and the methyl carbon of the acetyl group.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule. Key expected peaks include:

-

A strong absorption band for the C=O stretching of the amide group.

-

C-H stretching vibrations for the aliphatic protons.

-

N-H stretching vibrations (broad) associated with the hydrochloride salt.

-

C-N and C-S stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and confirm the elemental composition.

Reactivity and Potential Applications

The reactivity of this compound is primarily centered around the N-acetyl group and the thiazolidine ring. The acetyl group can be involved in various transformations, while the thiazolidine ring can be a target for ring-opening or modification reactions.

Given the established biological activities of thiazolidinone derivatives, this compound serves as a valuable starting material or intermediate in the synthesis of novel therapeutic agents.[1][2] Potential areas of application include:

-

Antimicrobial Drug Discovery: As a scaffold for the development of new antibacterial and antifungal agents.[5][13]

-

Anticancer Research: As a building block for the synthesis of compounds with potential antiproliferative activity.

-

Metabolic Disorders: The thiazolidinedione subclass is known for its use in treating type 2 diabetes, suggesting the broader thiazolidinone class as a source for new metabolic modulators.

Safety and Handling

Conclusion

This compound is a heterocyclic compound with significant potential as a building block in medicinal chemistry and drug discovery. This technical guide has provided a consolidated overview of its known physicochemical properties, a detailed synthetic protocol, and expected spectral characterization data. While some experimental data points remain to be determined, the information presented herein offers a solid foundation for researchers and scientists to work with and further explore the potential of this versatile molecule. The rich chemistry of the thiazolidinone core continues to be a fertile ground for the development of new therapeutic agents, and this compound represents a valuable tool in this endeavor.

References

- 1. asianpubs.org [asianpubs.org]

- 2. Synthesis of new 2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one derivatives as anti-MRSA and anti-H. pylori agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rjpbcs.com [rjpbcs.com]

- 4. 5-Benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones as Antimicrobial Agents. Design, Synthesis, Biological Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. CAS 67399-73-9 | this compound - Synblock [synblock.com]

- 7. CAS 5025-82-1: N-Acetyl-4-thiazolidinecarboxylic acid [cymitquimica.com]

- 8. asianpubs.org [asianpubs.org]

- 9. Synthesis, biological evaluation and in-silico ADME studies of novel series of thiazolidin-2,4-dione derivatives as antimicrobial, antioxidant and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ijream.org [ijream.org]

- 11. sysrevpharm.org [sysrevpharm.org]

- 12. mdpi.com [mdpi.com]

- 13. pubs.rsc.org [pubs.rsc.org]

An In-Depth Technical Guide to 1-(Thiazolidin-2-yl)ethanone hydrochloride

This guide provides a comprehensive technical overview of 1-(Thiazolidin-2-yl)ethanone hydrochloride, a heterocyclic compound of significant interest in synthetic and medicinal chemistry. We will delve into its historical context, synthesis methodologies, physicochemical properties, and key applications, offering a resource for researchers, scientists, and professionals in drug development.

Introduction and Overview

1-(Thiazolidin-2-yl)ethanone, also known as 2-acetylthiazolidine, is a five-membered sulfur and nitrogen-containing heterocycle. The hydrochloride salt form enhances its stability and solubility, making it a versatile reagent and building block in organic synthesis. The core thiazolidine structure is a "privileged scaffold," appearing in a wide array of biologically active compounds, including the famous antibiotic penicillin.[1] The presence of an acetyl group at the 2-position provides a key reactive site for further chemical modifications, making it a valuable synthon for creating more complex molecules.

While not as widely known as other thiazolidine derivatives like the thiazolidinediones (used in diabetes treatment), 2-acetylthiazolidine holds a unique place due to its connection to the chemistry of flavor and its utility in constructing novel therapeutic agents.[2][3] Its formation is notably linked to the Maillard reaction, the complex series of chemical reactions between amino acids and reducing sugars that gives browned food its distinctive flavor.[4]

Discovery and Historical Context

The "discovery" of 1-(Thiazolidin-2-yl)ethanone is not attributed to a single event but is rooted in the broader exploration of thiazolidine chemistry. Thiazolidines are classically synthesized via the condensation reaction between an aminothiol and an aldehyde or ketone.[1] The foundational reaction for many thiazolidine syntheses involves the amino acid L-cysteine, which contains both the necessary amine and thiol functional groups.[5][6]